molecular formula C8H7NO B1590355 2-(Hydroxymethyl)benzonitrile CAS No. 89942-45-0

2-(Hydroxymethyl)benzonitrile

Cat. No. B1590355
CAS RN: 89942-45-0
M. Wt: 133.15 g/mol
InChI Key: NWRXEGKWQXAEHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Hydroxymethyl)benzonitrile is a derivative of Benzonitrile , a commonly used precursor for synthesizing a wide range of aromatic compounds. It also forms stable coordination complexes with transition metals . It is a white to yellow solid at room temperature .


Molecular Structure Analysis

The molecular formula of 2-(Hydroxymethyl)benzonitrile is C8H7NO . It has a molecular weight of 133.15 .


Physical And Chemical Properties Analysis

2-(Hydroxymethyl)benzonitrile is a white to yellow solid . It has a molecular weight of 133.15 . The storage temperature is room temperature .

Scientific Research Applications

  • Green Synthesis of Benzonitrile

    • Field : Green Chemistry
    • Application : Preparation of benzonitrile from benzaldehyde and hydroxylamine hydrochloride .
    • Method : A novel green benzonitrile synthetic route was proposed with ionic liquid as the recycling agent . The ionic liquid exhibited the multiple roles of co-solvent, catalysis, and phase separation .
    • Results : When the molar ratio of benzaldehyde to hydroxylamine was 1:1.5, the benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be recovered easily by phase separation, and recycled directly after reaction .
  • Astronomy

    • Field : Astronomy
    • Application : Astronomers detected Benzonitrile in space in 2018 .
    • Method : The detection method is not specified in the source .
    • Results : This marked the first time a specific aromatic molecule had been identified in the interstellar medium .
  • Chemical Synthesis

    • Field : Organic Chemistry
    • Application : 2-(Hydroxymethyl)benzonitrile is a derivative of Benzonitrile . It’s used as a precursor for synthesizing a wide range of aromatic compounds .
    • Method : The specific methods of application or experimental procedures are not specified in the source .
    • Results : The outcomes obtained are also not specified in the source .
  • Pharmaceutical Industry

    • Field : Pharmaceutical Industry
    • Application : Benzonitrile is used as an intermediate in the production of various drugs .
    • Method : The nitrile group in the Benzonitrile molecule can be manipulated to create numerous biologically active compounds .
    • Results : The specific results or outcomes obtained are not specified in the source .

Safety And Hazards

2-(Hydroxymethyl)benzonitrile is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H332, H335 . Precautionary statements include P261, P280, P305, P338, P351 .

properties

IUPAC Name

2-(hydroxymethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c9-5-7-3-1-2-4-8(7)6-10/h1-4,10H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWRXEGKWQXAEHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00545289
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)benzonitrile

CAS RN

89942-45-0
Record name 2-(Hydroxymethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00545289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Hydroxymethyl)benzonitrile
Reactant of Route 2
2-(Hydroxymethyl)benzonitrile
Reactant of Route 3
2-(Hydroxymethyl)benzonitrile
Reactant of Route 4
Reactant of Route 4
2-(Hydroxymethyl)benzonitrile
Reactant of Route 5
2-(Hydroxymethyl)benzonitrile
Reactant of Route 6
2-(Hydroxymethyl)benzonitrile

Citations

For This Compound
5
Citations
D Ensan, D Smil, CA Zepeda-Velázquez… - Journal of medicinal …, 2020 - ACS Publications
Diffuse intrinsic pontine glioma is an aggressive pediatric cancer for which no effective chemotherapeutic drugs exist. Analysis of the genomic landscape of this disease has led to the …
Number of citations: 16 pubs.acs.org
J Rhodes - 2021 - search.proquest.com
Effecting more than 290 million people in over 78 countries and only one current treatment in use, the parasitic disease human schistosomiasis is in danger of producing drug resistance …
Number of citations: 0 search.proquest.com
D Ensan - 2020 - search.proquest.com
Diffuse intrinsic pontine glioma (DIPG) is an aggressive pediatric cancer for which no effective chemotherapeutic drugs exist. Analysis of the genomic landscape of this disease has led …
Number of citations: 3 search.proquest.com
Y Zhang, M Yang, X Wang, G Gu… - The Journal of Organic …, 2020 - ACS Publications
Stereoselective construction of α-sialyl linkages is one of the most significant challenges in carbohydrate chemistry. In this research, we developed a novel strategy for stereoselective …
Number of citations: 2 pubs.acs.org
GV Boyd - Rodd's chemistry of carbon compounds, 1964 - Elsevier
Publisher Summary Like the aliphatic glycols, the aromatic dihydric alcohols in which the hydroxyl groups are in different side chains give rise to a series of compounds of increasing …
Number of citations: 3 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.